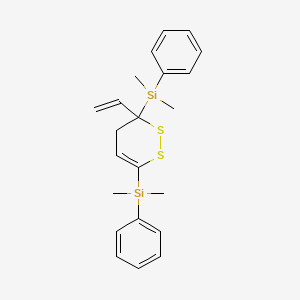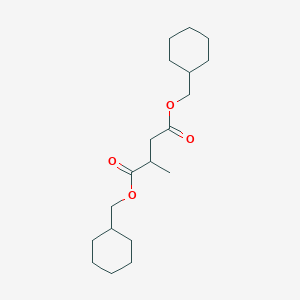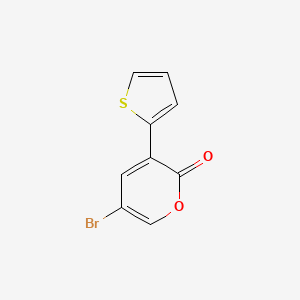
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones This compound is characterized by the presence of a bromine atom at the 5th position and a thienyl group at the 3rd position of the pyran-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- typically involves the reaction of 2H-pyran-2-one with bromine and a thienyl derivativeThe reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2H-pyran-2-one, 3-(2-thienyl)-.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield amino or hydroxyl derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- involves its interaction with molecular targets and pathways within biological systems. The bromine and thienyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- include:
- 2H-Pyran-2-one, 5-bromo-3-(3-hydroxyprop-1-ynyl)-
- 2H-Pyran-2-one, 3-(2-thienyl)-
- 2H-Pyran-2-one, 5-bromo-3-(4-methoxyphenyl)-
Uniqueness
What sets 2H-Pyran-2-one, 5-bromo-3-(2-thienyl)- apart from similar compounds is the presence of both a bromine atom and a thienyl group, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
478704-60-8 |
|---|---|
Formule moléculaire |
C9H5BrO2S |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
5-bromo-3-thiophen-2-ylpyran-2-one |
InChI |
InChI=1S/C9H5BrO2S/c10-6-4-7(9(11)12-5-6)8-2-1-3-13-8/h1-5H |
Clé InChI |
YMJXYGOLXKAKNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=COC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



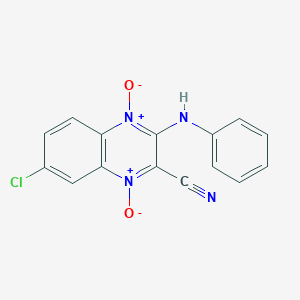
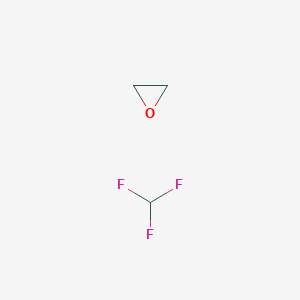
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
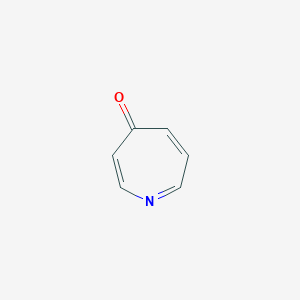
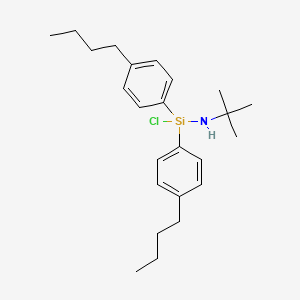

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
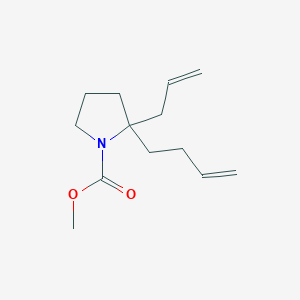
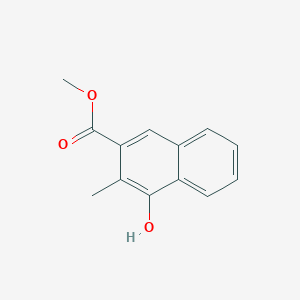
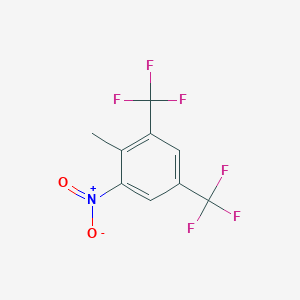
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
